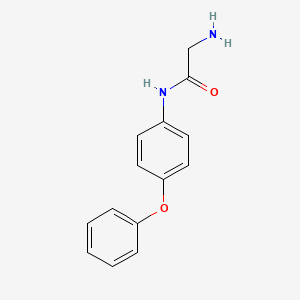

2-amino-N-(4-phenoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-10-14(17)16-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZCGDXSJPVRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N 4 Phenoxyphenyl Acetamide and Its Structural Analogs

Strategic Approaches for Acetamide (B32628) Backbone Formation

The formation of the acetamide backbone is the crucial step in the synthesis of the target compound and its analogs. The two primary strategies employed are acylation reactions involving amino-substituted anilines and condensation reactions to form N-substituted amides.

Acylation of anilines (aromatic amines) is a direct and widely used method for the preparation of acetamides. uobasrah.edu.iqlibretexts.org This reaction involves treating an aniline (B41778) with an acetylating agent, which introduces the acetyl group (CH₃CO-) to the nitrogen atom of the amine. This process is a type of nucleophilic acyl substitution. youtube.com

The general mechanism involves the nitrogen atom of the aniline, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. uobasrah.edu.iqyoutube.com Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. libretexts.orgyoutube.com The reaction is often performed in the presence of a base or a solvent that can facilitate the reaction. For instance, the acetylation of aniline with acetic anhydride can be carried out in an aqueous solution with sodium acetate (B1210297), which acts as a base to neutralize the acetic acid byproduct. libretexts.org

Microwave-assisted synthesis has also been explored as an environmentally friendly approach for the acylation of aniline with glacial acetic acid, yielding acetanilide (B955) in high quantities without the need for a catalyst. ymerdigital.com

Table 1: Examples of Acylating Agents for Aniline

| Acetylating Agent | Typical Conditions | Reference |

|---|---|---|

| Acetic Anhydride | Aqueous solution with HCl and Sodium Acetate | libretexts.org |

| Acetyl Chloride | Glacial Acetic Acid, boiling water bath | youtube.com |

Condensation reactions provide a versatile route to N-substituted amides by directly coupling a carboxylic acid and an amine. libretexts.org This reaction involves the elimination of a small molecule, typically water. savemyexams.com While the direct reaction between a carboxylic acid and an amine to form an amide is possible, it is often slow and requires high temperatures. libretexts.org

To facilitate amide bond formation under milder conditions, activating agents or coupling reagents are frequently used. nih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. nih.gov

Common classes of condensing agents include:

Carbodiimides: such as DCC (N,N'-dicyclohexylcarbodiimide) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Uronium salts: such as HATU, HBTU, and TBTU.

Phosphonium salts: like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP.

Lewis acids, such as TiCl₄, have also been reported to catalyze the direct amidation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov The reaction of esters with amines, known as aminolysis, is another established method for preparing amides.

Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide

The synthesis of the specific target molecule, this compound, can be approached through direct routes or by modifying a suitable precursor.

A direct synthesis of this compound would involve the formation of the amide bond between 4-phenoxyaniline (B93406) and a glycine (B1666218) (2-aminoacetic acid) derivative. Due to the presence of the amino group on the glycine moiety, it must be protected to prevent self-reaction.

A plausible route would be:

Protection: The amino group of glycine is protected, for example, as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) derivative.

Amide Coupling: The protected N-Boc-glycine is coupled with 4-phenoxyaniline using a standard condensing agent like EDCl or HATU.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product, this compound.

An alternative and common strategy is a two-step synthesis starting from an activated precursor. This method is analogous to the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com

The synthetic pathway involves:

Synthesis of the Bromo-precursor: 4-phenoxyaniline is reacted with bromoacetyl bromide in a suitable solvent. This acylation reaction forms the intermediate, 2-bromo-N-(4-phenoxyphenyl)acetamide. irejournals.com

Nucleophilic Substitution: The bromine atom in the intermediate is a good leaving group. It can be displaced by an amino group through a nucleophilic substitution reaction. irejournals.com This can be achieved by reacting 2-bromo-N-(4-phenoxyphenyl)acetamide with an amine source, such as ammonia (B1221849) or various primary or secondary amines, to introduce the desired amino functionality. irejournals.comresearchgate.net For example, reacting the bromo-intermediate with aqueous ammonia would yield the primary amine, this compound.

Table 2: Precursor-based Synthesis Steps

| Step | Reactants | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1 | 4-phenoxyaniline + Bromoacetyl bromide | 2-bromo-N-(4-phenoxyphenyl)acetamide | Acylation | irejournals.com |

Synthetic Diversification of Phenoxyphenyl Acetamide Scaffolds

The phenoxyphenyl acetamide scaffold is a versatile template that allows for extensive structural modifications to explore structure-activity relationships. mdpi.comnih.gov Diversification can be achieved by altering the substituents on both the phenoxy ring and the N-phenyl ring.

Synthetic strategies for diversification often involve starting with substituted phenols or substituted anilines. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized by first reacting 3-fluoro-4-nitrophenol (B151681) with ethyl chloroacetate, followed by hydrolysis to the corresponding carboxylic acid. This substituted phenoxyacetic acid was then coupled with various substituted anilines to produce a library of compounds. mdpi.com

This modular approach allows for the introduction of a wide range of functional groups, including halogens, nitro groups, alkyl groups, and methoxy (B1213986) groups, onto the aromatic rings. mdpi.com The phenoxy group has been identified as a "privileged moiety" in drug scaffolds, often engaging in hydrophobic or π-π interactions within biological targets. nih.gov Ortho-substitution on the phenoxy group, in particular, has been shown to play a key role in structural diversification and influencing receptor selectivity. nih.gov

Table 3: Examples of Synthesized Phenoxyphenyl Acetamide Analogs

| Compound Name | R1 (on N-phenyl ring) | R2 (on phenoxy ring) | Reference |

|---|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-(2,4-dichlorophenyl)acetamide | 2,4-dichloro | 3-fluoro, 4-nitro | mdpi.com |

| N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 4-bromo, 2-fluoro | 3-fluoro, 4-nitro | mdpi.com |

| N-(2,4-Dimethoxyphenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 2,4-dimethoxy | 3-fluoro, 4-nitro | mdpi.com |

Incorporation of Halogenated Variants (e.g., 2-chloro derivatives)

The synthesis of halogenated, particularly chlorinated, derivatives of N-(4-phenoxyphenyl)acetamide is a fundamental step in the generation of more complex analogs. The primary route to obtaining 2-chloro-N-(4-phenoxyphenyl)acetamide involves the acylation of 4-phenoxyaniline with chloroacetyl chloride. ijpsr.infoekb.eg This reaction is typically carried out in an appropriate solvent and may utilize a base to neutralize the hydrogen chloride byproduct.

A general synthetic scheme for this process is as follows: 4-phenoxyaniline is dissolved in a suitable solvent, such as acetone (B3395972) or dichloromethane. Chloroacetyl chloride is then added, often in the presence of a base like potassium carbonate or triethylamine (B128534), to facilitate the reaction and scavenge the HCl formed. The reaction mixture is typically stirred at room temperature or refluxed to ensure completion. The resulting 2-chloro-N-(4-phenoxyphenyl)acetamide can then be isolated and purified by standard techniques such as filtration and recrystallization. ijpsr.info

This chlorinated intermediate is a crucial building block for further derivatization, as the chlorine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of various functionalities at the 2-position of the acetamide moiety.

Derivatization at the Amino Position

Modification of the amino group of this compound allows for the synthesis of a wide array of N-substituted derivatives. These derivatization reactions typically involve the reaction of the amino group with various electrophilic reagents.

One common approach is the acylation of the amino group. For instance, the reaction of this compound with an acid chloride or anhydride in the presence of a base would yield the corresponding N-acyl derivative. Similarly, reaction with sulfonyl chlorides would produce sulfonamides.

Another significant derivatization involves the introduction of heterocyclic moieties at the amino position. For example, a triazole ring can be introduced by reacting this compound with a suitable triazole-containing electrophile. A reported synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide involves the reaction of 5-amino-3-phenyl-1,2,4-triazole with 2-chloro-N-substituted-phenyl-acetamide. sphinxsai.com This methodology can be adapted to synthesize analogous derivatives of this compound. The reaction is typically performed in a solvent like dioxane with a base such as pyridine. sphinxsai.com

These derivatization strategies are instrumental in exploring the structure-activity relationships of this class of compounds by systematically modifying the properties of the amino group.

Heterocyclic Ring Annulations and Hybridization

A significant area of synthetic exploration involves the fusion or conjugation of the this compound scaffold with various heterocyclic ring systems. This approach aims to create hybrid molecules that may exhibit enhanced or novel biological activities.

The synthesis of thiazole (B1198619) conjugates often utilizes the Hantzsch thiazole synthesis. A common pathway involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. In the context of this compound, the corresponding 2-chloro-N-(4-phenoxyphenyl)acetamide can serve as a key precursor.

For instance, 2-chloro-N-(4-phenoxyphenyl)acetamide can be reacted with thiourea to yield a 2-aminothiazole (B372263) derivative. This reaction is typically carried out in a suitable solvent such as ethanol (B145695), often with heating. nanobioletters.comderpharmachemica.com The resulting product would feature a 2-aminothiazole ring linked to the N-(4-phenoxyphenyl)acetamide moiety.

The synthesis of benzothiazole (B30560) conjugates can be achieved through several routes. One established method is the Jacobson synthesis, which involves the cyclization of N-acyl-o-aminothiophenols. jetir.org Alternatively, 2-(4-aminophenyl)benzothiazoles can be synthesized and subsequently coupled with the acetamide side chain. nih.gov For example, a 2-(4-aminophenyl)benzothiazole could be acylated with chloroacetyl chloride, followed by amination to introduce the desired side chain.

| Starting Material | Reagent | Product | Reference |

| 2-chloro-N-(4-phenoxyphenyl)acetamide | Thiourea | 2-amino-N-(4-phenoxyphenyl)acetamidothiazole | nanobioletters.comderpharmachemica.com |

| N-acyl-o-aminothiophenol | - | Benzothiazole derivative | jetir.org |

Triazole rings can be incorporated into the this compound structure through various synthetic strategies. One approach involves the construction of the triazole ring from acyclic precursors. For example, the reaction of a phenoxy-substituted benzoic acid hydrazide with a one-carbon synthon can lead to the formation of a 1,2,4-triazole (B32235) ring.

A relevant synthetic route involves the conversion of a substituted benzoic acid to its corresponding acid chloride, which is then reacted with aminoguanidine (B1677879) hydrogen carbonate. Subsequent cyclization of the resulting intermediate in the presence of a base like sodium hydroxide (B78521) yields the 3-amino-5-substituted-4H-1,2,4-triazole. nih.gov This methodology could be adapted starting from 4-phenoxybenzoic acid to generate a triazole derivative that can then be linked to the acetamide moiety.

Alternatively, a pre-formed triazole can be coupled to the acetamide backbone. For instance, 5-amino-3-phenyl-1,2,4-triazole can be reacted with 2-chloro-N-(4-phenoxyphenyl)acetamide in the presence of a base to yield an N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide analog. sphinxsai.com

| Starting Material | Reagents | Product | Reference |

| 4-Phenoxybenzoic acid chloride | Aminoguanidine hydrogen carbonate, NaOH | 3-Amino-5-(4-phenoxyphenyl)-4H-1,2,4-triazole | nih.gov |

| 2-chloro-N-(4-phenoxyphenyl)acetamide | 5-Amino-3-phenyl-1,2,4-triazole, Pyridine | N-(4-phenoxyphenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide | sphinxsai.com |

The synthesis of hybrid molecules containing both an oxadiazole ring and a thio-N-phenylacetamide moiety involves multi-step reaction sequences. A common strategy for the synthesis of 1,3,4-oxadiazoles involves the cyclization of acylhydrazines.

A representative synthesis of an oxadiazole-thio-N-phenylacetamide hybrid begins with the formation of a 1,3,4-oxadiazole-2-thiol. This can be achieved by reacting a carbohydrazide (B1668358) with carbon disulfide in the presence of a base, followed by acidification. The resulting thiol can then be alkylated with a suitable halo-N-phenylacetamide derivative.

For example, a reported synthesis involves the reaction of 5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazole-2-thiol with 2-chloro-N-phenylacetamide in the presence of a base like potassium carbonate in acetone at room temperature. nih.gov This reaction yields the desired 2-[[5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-N-phenyl acetamide. nih.gov This methodology can be adapted to incorporate the N-(4-phenoxyphenyl)acetamide moiety.

| Starting Material | Reagent | Product | Reference |

| 5-(Substituted)-1,3,4-oxadiazole-2-thiol | 2-chloro-N-(4-phenoxyphenyl)acetamide | 2-[[5-(Substituted)-1,3,4-oxadiazol-2-yl]thio]-N-(4-phenoxyphenyl)acetamide | nih.gov |

The synthesis of pyrimidine (B1678525) acetamides linked to the N-(4-phenoxyphenyl) group can be accomplished by reacting a pyrimidine derivative containing a suitable nucleophile with 2-chloro-N-(4-phenoxyphenyl)acetamide.

A well-established method involves the use of a pyrimidine-2-thiol (B7767146) derivative. For instance, 4,6-diamino-pyrimidine-2-thiol can be reacted with 2-chloro-N-phenylacetamide in the presence of a base such as potassium hydroxide in ethanol. nih.gov The reaction proceeds via nucleophilic substitution of the chlorine atom by the sulfur atom of the pyrimidine-2-thiol. This approach can be directly applied to the synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide.

The reaction typically involves refluxing the reactants for a few hours. After completion, the product can be isolated by evaporating the solvent and adding water to precipitate the solid product, which is then filtered and dried. nih.gov

| Starting Material | Reagent | Product | Reference |

| 4,6-Diamino-pyrimidine-2-thiol | 2-chloro-N-(4-phenoxyphenyl)acetamide | 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | nih.gov |

Isoxazole-Phenoxyphenyl Acetamide Derivatives

The synthesis of isoxazole (B147169) derivatives often proceeds through the formation of chalcone (B49325) intermediates. derpharmachemica.comnveo.org Chalcones, or α,β-unsaturated ketones, can be readily cyclized to form the isoxazole ring upon reaction with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net This methodology can be adapted to produce isoxazole-phenoxyphenyl acetamide derivatives.

The general synthetic strategy involves a two-step process. The first step is a Claisen-Schmidt condensation to form the chalcone backbone. This involves the reaction of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base, typically an aqueous or ethanolic solution of potassium hydroxide (KOH). nih.govnih.gov To incorporate the phenoxyphenyl moiety, 4-phenoxyacetophenone can be reacted with a substituted benzaldehyde.

In the second step, the resulting chalcone is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an alkaline medium, such as ethanolic KOH, and heated under reflux. derpharmachemica.comnih.gov This reaction leads to the formation of the five-membered isoxazole ring through intermolecular cycloaddition. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization. nih.gov Microwave irradiation has also been employed to accelerate this reaction, often leading to higher yields and shorter reaction times. nveo.org

Table 1: Synthetic Scheme for Isoxazole-Phenoxyphenyl Acetamide Analogs

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Chalcone Formation (Claisen-Schmidt Condensation) | 4-Phenoxyacetophenone, Substituted Benzaldehyde, Ethanolic KOH, Stirring at room temperature | 1-(4-Phenoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone) |

| 2 | Isoxazole Ring Formation (Cyclization) | Chalcone Intermediate, Hydroxylamine Hydrochloride, Ethanolic KOH, Reflux or Microwave Irradiation | 3-(Substituted-phenyl)-5-(4-phenoxyphenyl)isoxazole |

Azetidinone Acetamide Analogues

Azetidin-2-ones, commonly known as β-lactams, are four-membered cyclic amides. A prominent method for their synthesis is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene (B1206846), often generated in situ from an acid chloride and a tertiary amine. derpharmachemica.comasianpubs.org This approach is highly effective for preparing azetidinone analogues of phenoxyphenyl acetamide.

The synthesis begins with the formation of a Schiff base. This is typically achieved through the condensation of an amine, such as 4-phenoxyaniline, with a variety of substituted aromatic aldehydes. idosr.orgjetir.org The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol under reflux. jetir.org

The subsequent and key step is the [2+2] cycloaddition reaction. The prepared Schiff base is dissolved in an inert solvent, such as 1,4-dioxane, along with a base, most commonly triethylamine (TEA). chemijournal.comcore.ac.uk To this mixture, chloroacetyl chloride is added dropwise at a reduced temperature. chemijournal.com The triethylamine acts as a base to deprotonate the acid chloride, forming a ketene intermediate, and also serves to neutralize the HCl byproduct. The ketene then reacts with the imine C=N bond of the Schiff base to form the four-membered azetidinone ring. derpharmachemica.comcore.ac.uk The final product is isolated after removal of triethylammonium (B8662869) chloride and the solvent. nih.gov

Table 2: Research Findings on Azetidinone Analogue Synthesis

| Starting Materials | Reaction Type | Key Reagents & Conditions | Product Class |

|---|---|---|---|

| 4-Phenoxyaniline, Substituted Aromatic Aldehyde | Schiff Base Formation | Ethanol, Glacial Acetic Acid (cat.), Reflux | N-(Substituted-benzylidene)-4-phenoxyaniline |

| Schiff Base, Chloroacetyl Chloride | [2+2] Cycloaddition (Staudinger Reaction) | 1,4-Dioxane, Triethylamine (TEA), 0°C to Room Temperature | 3-Chloro-1-(4-phenoxyphenyl)-4-(substituted-phenyl)azetidin-2-one |

Quinazolinone-Linked Acetamides

Quinazolinones are a class of fused heterocyclic compounds that are synthetically accessible through various routes, often starting from anthranilic acid or its derivatives. researchgate.netresearchgate.net To generate structural analogs where a quinazolinone ring is linked to a phenoxyphenyl acetamide moiety, a common strategy is the alkylation of a suitable quinazolinone precursor with a reactive acetamide derivative.

A versatile approach begins with the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate can be prepared from anthranilic acid. Subsequently, this thione derivative can be subjected to S-alkylation using a haloacetamide compound. Specifically, 2-chloro-N-(4-phenoxyphenyl)acetamide can be used as the alkylating agent. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The sulfur atom of the thioxo group acts as a nucleophile, displacing the chlorine atom of the chloroacetamide to form a new C-S bond, thereby linking the two core structures.

An alternative pathway involves preparing a 3-amino-2-substituted-quinazolin-4(3H)-one, which can then be reacted with various reagents to build the acetamide linkage. For instance, the 3-amino group can be acylated. This starts with the reaction of anthranilic acid to form a 2-substituted-3,1-benzoxazin-4-one, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the 3-amino-quinazolinone. nih.gov This intermediate can then be further modified.

Table 3: Synthetic Approach for Quinazolinone-Linked Acetamides

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents & Conditions | Product Class |

|---|---|---|---|---|

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | 2-Chloro-N-(4-phenoxyphenyl)acetamide | S-Alkylation | Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF) | 2-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide |

| Anthranilic acid | 2-Chloro-N-(4-aminosulphonylphenyl)acetamide | Nucleophilic Substitution / Cyclization | Ethanol, Triethylamine, Potassium Iodide | 2-(2-Hydroxycarbonylphenylamino)-N-(4-aminosulphonylphenyl)acetamide nih.gov |

Structure Activity Relationship Sar and Ligand Design Studies of 2 Amino N 4 Phenoxyphenyl Acetamide Analogs

Systematic Exploration of Substituent Effects

A systematic investigation into how different substituents on various parts of the 2-amino-N-(4-phenoxyphenyl)acetamide molecule affect its biological activity has yielded significant insights. These studies typically dissect the molecule into three main components: the terminal phenoxyphenyl moiety, the alpha-amino group, and the central linker and amide region.

The phenoxyphenyl group is a critical component for molecular recognition and binding. Modifications to this diaryl ether structure have profound effects on the compound's activity.

Research on related 2-phenoxybenzamide structures has shown that substitutions on the terminal phenoxy ring significantly modulate biological activity. For instance, in a series of antiplasmodial compounds, the introduction of a 4-fluorophenoxy substituent was found to be advantageous for activity. Conversely, replacing the 4-fluorophenoxy group with an unsubstituted 4-phenoxy or a 4-acetamidophenoxy moiety led to a distinct decrease in potency. This suggests that electron-withdrawing groups at the para-position of the terminal phenyl ring can enhance favorable interactions with the target.

Similarly, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, electron-withdrawing groups on the aryloxy ring, such as chloro and trifluoromethyl, improved potency. Specifically, analogs with 2-chloro, 4-chloro, and 4-trifluoromethyl substitutions showed the most significant enhancement in activity compared to the parent compound. These findings highlight a consistent trend where electronegative substituents on the terminal aryl ring are beneficial for bioactivity.

Table 1: Effect of Substitutions on the Phenoxyphenyl Moiety

| Scaffold | Substituent on Terminal Phenoxy Ring | Observed Effect on Activity |

| 2-Phenoxybenzamide | 4-Fluoro | Advantageous |

| 2-Phenoxybenzamide | 4-Phenoxy | Decreased |

| 2-Phenoxybenzamide | 4-Acetamidophenoxy | Decreased |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 2-Chloro | Improved Potency |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Chloro | Improved Potency |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Trifluoromethyl | Improved Potency |

The alpha-amino group is a key functional group that often plays a pivotal role in establishing critical interactions, such as hydrogen bonds, with the target protein. Its basicity and steric profile are important determinants of binding affinity.

The pKa of the N-terminal α-amine is typically lower (around 7-7.4) than that of the ε-amine of lysine (B10760008) side chains (around 10), making it more nucleophilic at physiological pH. mdpi.com This difference allows for selective modification of the α-amino group. mdpi.comnih.gov Modifications such as acylation or alkylation can significantly alter the molecule's properties. For example, converting the primary amine to an acetamide (B32628) (-NHCOCH₃) can change its hydrogen bonding capability from a donor to an acceptor and increase its affinity for sodium cations. nih.govresearchgate.netnih.gov

In some related scaffolds, replacing a more complex amine-containing moiety (like piperazine) with a simple primary amino group has been shown to cause a dramatic decrease in activity. This indicates that while the presence of a nitrogen atom is important, its chemical environment and steric bulk are crucial for optimal interactions. Protecting the alpha-amino group or incorporating it into a more rigid cyclic structure are common strategies to modulate its properties and improve activity. For instance, α-amino acid chlorides or N-hydroxysuccinimide esters are used as reactive intermediates for acylation, though care must be taken to prevent racemization. mdpi.com

The central acetamide linker (–NH–C(=O)–CH₂–) and the amide N-phenyl group are not merely spacers but actively contribute to the molecule's conformation and binding.

Amide Substitutions: The nature of the substituent on the N-phenyl ring (part of the phenoxyphenyl moiety) is critical. Studies on N-phenyl-2-(phenyl-amino) acetamide derivatives revealed that electron-withdrawing groups on this ring enhance binding affinity and inhibitory activity. This suggests that reducing the electron density on this part of the molecule is favorable. Further research on other scaffolds, such as pyrazolopyrimidines, has shown that N,N-disubstitution on the terminal acetamide can introduce diverse chemical groups without sacrificing affinity. For example, a heterozygous phenyl-ethyl substitution on the amide nitrogen resulted in a ligand with picomolar activity, whereas a dibenzyl substitution significantly decreased affinity.

Table 2: Effect of Amide and Linker Modifications

| Modification Area | Modification Type | General Observed Effect |

| Amide N-Phenyl Ring | Electron-withdrawing groups | Enhanced binding affinity |

| Amide Nitrogen | Phenyl-ethyl disubstitution | High affinity (in pyrazolopyrimidines) |

| Amide Nitrogen | Dibenzyl disubstitution | Decreased affinity (in pyrazolopyrimidines) |

| Acetamide Linker | Conformational restriction (e.g., alkylation) | Potential to increase or decrease potency by altering binding conformation |

Identification of Pharmacophore Models for Targeted Interactions

A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to bind to a specific biological target. nih.gov Developing such models based on SAR data is a cornerstone of rational drug design.

For analogs of this compound, a ligand-based pharmacophore model can be constructed using a set of active compounds. Such a model for related 2-(phenylamino)aceto-hydrazide inhibitors identified key features necessary for potent activity. nih.gov A hypothetical pharmacophore for the this compound scaffold would likely include:

One Aromatic Ring Feature: Representing the terminal phenyl ring of the phenoxy group.

A Second Aromatic Ring Feature: Corresponding to the phenyl ring directly attached to the amide nitrogen.

A Hydrogen Bond Donor: The alpha-amino group (–NH₂).

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.

A Hydrophobic Feature: The ether linkage and surrounding aromatic structures.

The spatial arrangement and distances between these features are critical. For instance, the model would define the optimal distance between the hydrogen bond donor of the amino group and the aromatic rings. Such a validated pharmacophore model serves as a powerful tool for virtual screening of large chemical databases to identify novel, structurally diverse compounds with a high probability of being active. nih.govnih.gov

Rational Design Principles for Optimized Bioactivity

The collective SAR and pharmacophore modeling data provide a set of rational design principles for developing optimized analogs of this compound. These principles guide the targeted modification of the scaffold to enhance potency, selectivity, and drug-like properties.

Key design strategies include:

Phenoxyphenyl Moiety Optimization: Introduce small, electron-withdrawing substituents, such as fluoro or chloro groups, at the para-position of the terminal phenoxy ring to potentially enhance target engagement.

Alpha-Amino Group Modulation: While the primary amine is a key pharmacophoric feature, its basicity and steric profile can be fine-tuned. Conversion to secondary or tertiary amines, or incorporation into small heterocyclic rings (e.g., azetidine, pyrrolidine), can modulate binding interactions and improve physicochemical properties.

Amide Region Scaffolding: Explore substitutions on the N-phenyl ring, favoring electron-withdrawing groups to improve activity. The amide nitrogen itself can also be a point of modification, although SAR in this region can be steep, with small changes leading to large gains or losses in affinity.

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking studies can be employed. nih.gov This allows for the visualization of the binding mode and the rational design of new analogs that make more optimal contacts with the active site, for instance, by adding functional groups that can form additional hydrogen bonds or hydrophobic interactions.

Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the ether linkage (–O–) could be replaced with a thioether (–S–) or an amino linker (–NH–) to probe the electronic and steric requirements of the target's binding pocket.

By integrating these principles, medicinal chemists can move beyond random screening and systematically engineer novel this compound analogs with superior biological activity. nih.gov

Computational and in Silico Investigations of Phenoxyphenyl Acetamide Derivatives

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the structural basis of protein-ligand interactions and estimating the strength of their association. For phenoxyphenyl acetamide (B32628) derivatives, docking studies have been crucial in identifying potential biological targets and elucidating the key interactions that drive binding.

Molecular docking simulations have been successfully employed to clarify how phenoxyphenyl acetamide derivatives interact with various protein targets. These studies reveal the specific binding poses and calculate a docking score or binding energy, which estimates the affinity of the ligand for the protein.

For instance, in a study of thymol-derived phenoxy acetamide derivatives targeting the Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), a key enzyme for parasite lifecycle, specific binding affinities were calculated. nih.gov Compound 5a demonstrated the highest binding affinity at –6.68 kcal/mol, while compound 5b showed a slightly weaker affinity of –6.45 kcal/mol, interacting with key amino acid residues such as Asp219, Lys105, and Phe220. nih.gov Similarly, compound 7b exhibited a comparable affinity of –6.41 kcal/mol through hydrogen bonds with Tyr155 and Asp219. nih.gov In another study, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was docked against matrix metalloproteinase-2 (MMP-2), with binding energies ranging from -6.49 to -7.48 kcal/mol, indicating stable interactions. nih.gov

These simulations highlight that the binding is often stabilized by a network of interactions, including conventional hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic residues in the protein's active site. nih.govnih.gov The acetamide moiety itself is frequently involved in forming hydrogen bonds, anchoring the molecule within the binding pocket. archivepp.com

Table 1: Molecular Docking Results for Phenoxy Acetamide Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Compound 5a | CpCDPK1 | -6.68 | Not specified |

| Compound 5b | CpCDPK1 | -6.45 | Asp219, Lys105, Phe220 |

| Compound 7b | CpCDPK1 | -6.41 | Tyr155, Asp219 |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | MMP-2 | -6.49 to -7.48 | Not specified |

A critical aspect of drug design is ensuring a compound selectively interacts with its intended target to minimize off-target effects. Computational methods can predict receptor selectivity by docking the same ligand into the binding sites of various related and unrelated proteins. A significantly better binding score for the target protein compared to others suggests selectivity.

For example, N-substituted acetamide derivatives have been identified as potent and selective antagonists for the P2Y14 receptor, a target in inflammatory diseases. nih.gov Similarly, novel phenylamino (B1219803) acetamide derivatives were synthesized and shown to be selective kappa opioid receptor agonists. nih.gov In the development of GPR119 agonists for type II diabetes, phenoxy cyclopropyl (B3062369) phenyl acetamide derivatives were found to have excellent potency and selectivity, including over hERG and CYP3A4, which are common off-targets that can lead to toxicity. bohrium.com These in silico selectivity profiles are essential for guiding the optimization of lead compounds with improved safety profiles.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biorxiv.orgresearchgate.net This approach can be used in reverse, where a single compound like a phenoxyphenyl acetamide derivative is docked against a panel of known protein structures to identify potential biological targets, a process sometimes called reverse docking or target fishing.

This strategy helps in identifying new therapeutic applications for existing compounds or in understanding the mechanism of action of a novel molecule. ijper.org For example, a virtual screening campaign could be employed to dock 2-amino-N-(4-phenoxyphenyl)acetamide against a library of kinases, proteases, or G-protein coupled receptors to generate hypotheses about its primary biological targets. nih.govnih.gov This approach rapidly narrows down the possibilities from thousands of potential proteins to a manageable number for experimental validation, significantly accelerating the process of target identification. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with greater accuracy. mdpi.com For acetamide derivatives, studies have shown that the peptide bond's planarity leads to two energetically preferred rotational states, cis and trans, with the trans configuration being significantly more probable. researchgate.net MD simulations can confirm if a phenoxyphenyl acetamide derivative remains stably bound in its initial docked conformation or if it shifts to an alternative, more stable binding mode, providing deeper insight into the interaction dynamics. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

A promising drug candidate must not only have high affinity and selectivity for its target but also possess favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds early in the discovery process. nih.govrsc.org Online servers like pkCSM and SwissADME can calculate a wide range of ADME parameters for phenoxyphenyl acetamide derivatives. nih.govnih.gov

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. nih.govnih.gov

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding help understand where the compound will travel in the body. nih.gov

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) is evaluated to predict potential drug-drug interactions. nih.gov

Excretion: Properties related to clearance and potential for renal transport are estimated.

For example, thymol-derived phenoxy acetamides were predicted to have high gastrointestinal absorption. nih.gov Such predictions are vital for weeding out compounds with poor pharmacokinetic profiles before committing to costly synthesis and in vivo testing. researchgate.net

Table 2: Representative In Silico ADME Predictions

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Low / High | Determines suitability for CNS or peripheral targets |

| P-glycoprotein Substrate | No / Yes | Predicts potential for drug efflux |

| CYP2D6 Inhibitor | No / Yes | Low / High risk of drug-drug interactions |

| Total Clearance | Low / High | Indicates predicted rate of elimination from the body |

Physicochemical Property Profiling for Drug-likeness Assessment

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. This assessment is often based on computational analysis of key physicochemical properties. nih.gov One of the most common methods is evaluating Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Computational tools like SwissADME are used to calculate these properties for phenoxyphenyl acetamide derivatives. nih.govnih.gov For instance, studies on thymol-derived phenoxy acetamides and other derivatives have shown that they generally possess favorable drug-likeness profiles, adhering to Lipinski's rules. nih.gov Beyond Lipinski's rules, other properties such as molar refractivity, topological polar surface area (TPSA), and the number of rotatable bonds are also evaluated to build a comprehensive profile of a compound's potential as a drug candidate. nih.govresearchgate.net

Table 3: Physicochemical Properties for Drug-Likeness Assessment

| Property | Typical Range for Drug-Likeness |

|---|---|

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų |

| Number of Rotatable Bonds | < 10 |

Investigation of Biological Targets and Mechanistic Pathways of Phenoxyphenyl Acetamide Compounds in Vitro Studies

Enzyme Inhibition and Modulatory Effects

Cyclooxygenase (COX-1, COX-2) Enzymes

Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that maintain physiological functions, whereas COX-2 is an inducible isoform that is upregulated during inflammation. nih.gov

In vitro investigations into acetamide (B32628) derivatives have demonstrated notable interactions with these enzymes. Studies on certain N-phenyl-2-(phenyl-amino) acetamide derivatives have shown varied but significant inhibitory activity. While some compounds were found to be weak inhibitors of the COX-1 isoenzyme, they exhibited significant and selective inhibitory activity against the COX-2 isoenzyme. unimi.it This selectivity is a key focus in the development of anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective COX inhibition. rjeid.com

Research has identified specific derivatives with potent COX-2 inhibition. For instance, in one study, tested compounds showed IC50 values for COX-1 inhibition ranging from 45.23 to 204.51 µM, indicating weak activity. unimi.it However, the same compounds demonstrated substantial COX-2 inhibition with IC50 values between 1.79 and 9.63 µM. unimi.it Another study focusing on isoxazole (B147169) derivatives, which can be related to the broader class of phenoxyphenyl compounds, identified a compound (C6) with a potent COX-2 IC50 value of 0.55 ± 0.03 µM. nih.gov

| Compound Type | Target Enzyme | Reported IC50 Value (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| N-phenyl-2-(phenyl-amino) acetamide derivative | COX-1 | 45.23 - 204.51 | Variable | unimi.it |

| N-phenyl-2-(phenyl-amino) acetamide derivative | COX-2 | 1.79 - 9.63 | Variable | unimi.it |

| Isoxazole derivative (C6) | COX-2 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Isoxazole derivative (C5) | COX-2 | 0.85 ± 0.04 | 41.82 | nih.gov |

| Isoxazole derivative (C3) | COX-2 | 0.93 ± 0.01 | 24.26 | nih.gov |

Acetyl-CoA Carboxylase (ACC) Isoforms

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, existing in two main isoforms: ACC1 and ACC2. semanticscholar.org ACC1 is a cytosolic enzyme primarily involved in the synthesis of fatty acids, while the mitochondrial isoform, ACC2, plays a key role in regulating fatty acid oxidation. semanticscholar.orgchemjournal.kz As such, ACC has become an important target for therapeutic research, particularly in oncology and metabolic diseases. semanticscholar.orgnih.gov

A series of 4-phenoxy-phenyl isoxazoles, a class of compounds structurally related to phenoxyphenyl acetamides, were synthesized and evaluated for their ACC inhibitory activity. semanticscholar.org In vitro enzymatic assays demonstrated that these compounds possess potent inhibitory effects. One of the most active compounds identified, designated 6g, exhibited a half-maximal inhibitory concentration (IC50) of 99.8 nM against human ACC1 (hACC1), an activity level comparable to the reference inhibitor CP-640186. semanticscholar.org

| Compound | Target Enzyme | Reported IC50 Value (nM) | Source |

|---|---|---|---|

| Compound 6g | hACC1 | 99.8 | semanticscholar.org |

| CP-640186 (Reference) | hACC1 | Comparable to 6g | semanticscholar.org |

Sirtuin 2 (SIRT2) Deacetylase

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. nih.gov It is primarily located in the cytoplasm and targets a variety of protein substrates, playing a role in the regulation of cellular processes such as the cell cycle.

Research has led to the identification of novel, selective SIRT2 inhibitors. In one study, two structurally related compounds, AEM1 and AEM2, were identified as potent inhibitors of SIRT2. nih.gov In vitro deacetylation assays revealed that these compounds selectively inhibit SIRT2 with IC50 values of 18.5 µM and 3.8 µM, respectively. nih.gov Importantly, these compounds showed no significant inhibition of the related sirtuins SIRT1 and SIRT3, highlighting their selectivity. nih.gov Another compound, AGK2, was also identified as a SIRT2 inhibitor with an IC50 value of 3.5 µM and demonstrated greater than 14-fold selectivity for SIRT2 over SIRT1 and SIRT3.

| Compound | Target Enzyme | Reported IC50 Value (µM) | Selectivity Notes | Source |

|---|---|---|---|---|

| AEM1 | SIRT2 | 18.5 | No inhibition of SIRT1, SIRT3 | nih.gov |

| AEM2 | SIRT2 | 3.8 | No inhibition of SIRT1, SIRT3 | nih.gov |

| AGK2 | SIRT2 | 3.5 | >14-fold selective over SIRT1/3 |

Coagulation Factor VIIa

Factor VIIa (FVIIa) is a serine protease that plays a crucial role in initiating the extrinsic pathway of the blood coagulation cascade. Inhibition of FVIIa is considered a promising strategy for the development of new anticoagulant agents.

A novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed and synthesized as potential FVIIa inhibitors. Their anticoagulant activity was evaluated in vitro using the prothrombin time determination method. Several of these synthesized compounds demonstrated significant inhibitory effects, successfully prolonging the typical clotting time. Prothrombin time is normally around 14±2 seconds. The most active compounds from the series, including compounds 4, 7, 15, 16, and 19, extended the clotting time to 20, 25, 16, 25, and 20 seconds, respectively, indicating effective anticoagulant properties in vitro.

| Compound | Assay | Result (Clotting Time in seconds) | Source |

|---|---|---|---|

| Normal Control | Prothrombin Time | 14 ± 2 | |

| Compound 4 | Prothrombin Time | 20 | |

| Compound 7 | Prothrombin Time | 25 | |

| Compound 15 | Prothrombin Time | 16 | |

| Compound 16 | Prothrombin Time | 25 | |

| Compound 19 | Prothrombin Time | 20 | |

| Warfarin (Reference) | Prothrombin Time | 60 |

Histone Deacetylase (HDAC) Enzymes

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. There are four main classes of HDACs, with Class I enzymes (HDAC1, 2, and 3) being a particular focus for therapeutic inhibitors.

Studies have reported the synthesis of novel N-(2-aminophenyl)-benzamide inhibitors, which are structurally related to acetamide compounds. These derivatives were found to be effective inhibitors of Class I HDACs. Specifically, compounds designated GK444 and GK718 were evaluated. In vitro, these compounds showed IC50 values against HDAC1, 2, and 3 in the nanomolar range. The IC50 values for GK444 ranged from 100 to 361 nM, and for GK718, the range was 139 to 259 nM across the three Class I HDAC enzymes.

| Compound | Target Enzymes | Reported IC50 Value Range (nM) | Source |

|---|---|---|---|

| GK444 | HDAC1, 2, 3 | 100 - 361 | |

| GK718 | HDAC1, 2, 3 | 139 - 259 |

Thymidylate Synthase and Thymidine Phosphorylase

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and replication. Thymidine phosphorylase (TP) is an enzyme involved in the pyrimidine (B1678525) salvage pathway and is also associated with tumor angiogenesis. nih.gov Both enzymes are established targets for anticancer drugs.

Following a comprehensive search of available scientific literature, no specific in vitro studies detailing the direct inhibitory or modulatory effects of 2-amino-N-(4-phenoxyphenyl)acetamide or closely related phenoxyphenyl acetamide compounds on Thymidylate Synthase or Thymidine Phosphorylase were identified. Research on inhibitors for these enzymes has focused on other chemical classes, such as 4-hydroxybenzohydrazides for TP inhibition.

HIV-1 Reverse Transcriptase

An extensive review of scientific literature did not yield specific in vitro studies investigating the inhibitory activity of this compound or its related phenoxyphenyl acetamide derivatives against HIV-1 Reverse Transcriptase. Research on inhibitors for this crucial viral enzyme is ongoing, but studies have predominantly focused on other chemical classes of compounds.

Receptor Binding and Signaling Pathway Modulation

Phenoxyphenyl acetamide derivatives have been evaluated for their ability to bind to and modulate specific receptor systems, demonstrating notable interactions with benzodiazepine (B76468) receptors.

Ryanodine Receptor 2 (RyR2) Modulation

Based on a review of available scientific literature, there is no specific information available regarding the in vitro modulation of the Ryanodine Receptor 2 (RyR2) by this compound or its derivatives. Studies on RyR2 modulation typically involve other classes of molecules and endogenous regulators.

Benzodiazepine (BZD) Receptor Agonism

Certain phenoxyphenyl acetamide derivatives have been identified as potent and selective agonists for the peripheral-type benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO). One of the most well-studied compounds in this class is N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, also known as DAA1106.

In vitro binding assays using mitochondrial fractions from rat and monkey brains have demonstrated the high affinity of DAA1106 and its analogs for PBR. Competition binding studies have determined the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for these compounds, indicating their potency at the receptor level. For instance, DAA1106 was found to have a Kᵢ value of 0.16 nM for PBR in rat brain sections. Its fluoroethyl analog, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide ([¹⁸F]FEDAA1106), showed an even higher affinity. These compounds exhibit significantly greater potency than the classical PBR ligand, PK11195. This strong and selective binding confirms their role as agonists at this receptor site.

| Compound | Target | Assay Type | Affinity Value | Source Organism |

|---|---|---|---|---|

| DAA1106 | PBR/TSPO | Kᵢ | 0.16 nM | Rat |

| [¹⁸F]FEDAA1106 | PBR/TSPO | IC₅₀ | 0.77 nM | Rat |

| DAA1106 | PBR/TSPO | IC₅₀ | 1.62 nM | Rat |

| PK11195 (Reference) | PBR/TSPO | IC₅₀ | 8.26 nM | Rat |

Cellular and Molecular Responses

The downstream effects of phenoxyacetamide compounds include significant impacts on fundamental cellular processes such as cell division and programmed cell death.

Induction of Cell Cycle Arrest and Apoptosis

In vitro studies on human hepatocellular carcinoma (HepG2) cells have demonstrated that certain phenoxyacetamide derivatives can potently induce cell cycle arrest and apoptosis. nih.govnih.gov One such derivative, N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide, designated as Compound I in a key study, was shown to block the progression of HepG2 cells by arresting the cell cycle at the G1/S phase. nih.gov This halt in proliferation was accompanied by a significant induction of programmed cell death.

Treatment with this compound led to a 24.51-fold increase in total apoptotic cell death in HepG2 cells compared to untreated controls. nih.govnih.gov This was characterized by a substantial rise in both early and late-stage apoptotic cell populations. nih.gov Mechanistically, the pro-apoptotic effect was linked to the upregulation of key genes involved in apoptosis, including an 8.45-fold increase in p53 expression and a 7.6-fold increase in caspase-3 expression. nih.gov

| Parameter | Effect of Phenoxyacetamide Derivative (Compound I) | Cell Line |

|---|---|---|

| Cell Cycle Phase Arrest | G1/S Phase | HepG2 |

| Increase in Total Apoptosis | 24.51-fold | HepG2 |

| Increase in p53 Gene Expression | 8.45-fold | HepG2 |

| Increase in Caspase-3 Gene Expression | 7.6-fold | HepG2 |

| Increase in Bax Gene Expression | 6.5-fold | HepG2 |

Inhibition of Intracellular Parasite Replication (e.g., Toxoplasma gondii)

A review of the scientific literature did not provide specific in vitro evidence for the activity of this compound or related phenoxyacetamide compounds against the intracellular parasite Toxoplasma gondii. Current research on novel anti-toxoplasma agents is focused on different classes of chemical compounds.

Anti-biofilm Potential and Antimicrobial Mechanisms (e.g., bacterial cell wall synthesis disruption)

While direct studies on the anti-biofilm potential of "this compound" are not extensively documented, the broader class of acetamide and amino acid derivatives has been investigated for antimicrobial properties. The primary mechanism of action for many antimicrobial agents involves the disruption of bacterial cell wall synthesis. For instance, certain D-amino acids have been shown to inhibit and disperse bacterial biofilms by targeting components essential for biofilm integrity, such as extracellular DNA (eDNA). nih.gov Some antimicrobial peptides can compromise the bacterial membrane, leading to cell lysis. nih.gov The general principle involves interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, which ultimately weakens the wall and leads to bacterial cell death.

Anti-inflammatory Signaling Pathways

Phenoxyphenyl acetamide derivatives have been explored for their anti-inflammatory properties, with a key focus on their ability to inhibit enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The arachidonic acid pathway, which is mediated by COX and LOX enzymes, leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles. nih.gov

Research into novel thiophene (B33073) derivatives incorporating a morpholinoacetamide moiety has identified compounds with dual COX-2 and 5-LOX inhibitory activity. nih.gov For example, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide demonstrated significant selectivity for COX-2 over COX-1, along with notable 5-LOX inhibition. nih.gov This suggests that the acetamide scaffold can be a key component in designing dual inhibitors.

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5.45 | 4.33 | 8.37 | nih.gov |

| Celecoxib (Reference) | - | - | 15.44 | nih.gov |

| NDGA (Reference for 5-LOX) | - | 2.46 | - | nih.gov |

Analgesic Modalities

The analgesic effects of acetamide derivatives are closely linked to their anti-inflammatory properties, primarily through the inhibition of COX enzymes. nih.govresearchgate.net By blocking the COX pathway, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation. Studies on various 2-(substituted phenoxy) acetamide derivatives have demonstrated their potential as analgesic agents. nih.govresearchgate.net For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has been identified as exhibiting analgesic activities in preclinical evaluations. nih.govresearchgate.net The mechanism is believed to stem from the suppression of peripheral and central sensitization of nerve endings by inhibiting prostaglandin (B15479496) synthesis.

Anticonvulsant Mechanisms of Action

The anticonvulsant activity of acetamide derivatives has been attributed to their ability to modulate voltage-gated ion channels, particularly sodium channels. nih.govnih.gov Blockade of these channels is a well-established mechanism for many antiepileptic drugs, as it suppresses the repetitive and excessive firing of neurons that characterizes seizures. epilepsysociety.org.uk

In vitro studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that some of these compounds bind to neuronal voltage-sensitive sodium channels, suggesting this as a primary mechanism of their anticonvulsant action. nih.gov This interaction with sodium channels helps to stabilize the inactivated state of the channel, thereby reducing neuronal excitability. epilepsysociety.org.uk

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (Compound 20) | Neuronal Voltage-Sensitive Sodium Channels (Site 2) | Moderate binding affinity | nih.gov |

Hypoglycemic Pathways

Certain phenoxyphenyl acetamide derivatives have been investigated for their potential to manage hyperglycemia by inhibiting key digestive enzymes, such as α-glucosidase. nih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.gov Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial blood glucose levels. nih.gov

A series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. Several of these compounds demonstrated significantly higher potency than the standard drug, acarbose. nih.gov

| Compound | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|

| Compound 11j (4-bromo derivative) | 45.26 ± 0.03 | nih.gov |

| Compound 11i | 46.25 ± 0.89 | nih.gov |

| Acarbose (Reference) | 750.1 ± 0.23 | nih.gov |

Antitubercular Activity

The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising framework for the development of new antitubercular agents. nih.gov A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Several of these compounds exhibited potent antitubercular activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.govnih.gov One of the most potent derivatives, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (compound 3m), was also effective against a rifampin-resistant strain of M. tuberculosis. nih.gov

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 3m (2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide) | 4 | nih.gov |

| 3a | 16 | nih.gov |

| 3d | 8 | nih.gov |

| 3e | 8 | nih.gov |

| 3j | 8 | nih.gov |

| 3p | 8 | nih.gov |

| Rifampicin (Reference) | 0.25 | nih.gov |

Local Anesthetic Properties

The mechanism of action for local anesthetics primarily involves the blockade of voltage-gated sodium channels in neuronal cell membranes. researchgate.netfrontiersin.org This blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. researchgate.net Consequently, nerve conduction is inhibited, leading to a loss of sensation in the targeted area.

While specific studies on the local anesthetic properties of "this compound" are limited, the broader class of acetamide derivatives has been recognized for its potential to inhibit sodium channels. nih.gov This shared mechanism with some anticonvulsant drugs suggests that phenoxyphenyl acetamide compounds could possess local anesthetic effects by interfering with sodium channel function. nih.govnih.gov The interaction is thought to occur at a binding site within the channel pore, leading to either physical occlusion or electrostatic repulsion of sodium ions. nih.gov

Anti-giardial Activity

An extensive review of the scientific literature did not yield in vitro studies specifically investigating the anti-giardial activity of this compound or related phenoxyphenyl acetamide compounds. Research on the development of new anti-giardial agents has focused on other chemical scaffolds. For instance, studies have explored the potential of 2-amino-4-phenyloxazole derivatives, which have shown activity against Giardia lamblia researchgate.net. Other research has identified potent anti-giardial effects in series of 2-amino-4-arylthiazole and guanidine (B92328) compounds nih.govresearchgate.netresearchgate.net.

Antiviral Activity

The 2-phenoxy-N-phenylacetamide core structure has been identified as a promising scaffold for the development of new antiviral agents mdpi.com. While specific studies on this compound were not identified, research on related phenoxy acetamide derivatives has shown antiviral potential.

One study synthesized a series of substituted phenoxy acetic acid derived pyrazolines and evaluated their in vitro antiviral activity. However, none of the synthesized compounds demonstrated specific antiviral effects, with the 50% antivirally effective concentration (EC50) being more than five times the minimum cytotoxic concentration nih.govresearchgate.net.

In a different study, a series of N-(4-substituted phenyl) acetamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were synthesized and tested for their antiviral properties against the Tobacco Mosaic Virus (TMV). Several of these compounds exhibited significant curative activities against TMV, with half-maximal effective concentration (EC50) values comparable to the commercial antiviral agent ningnanmycin. Specifically, compounds designated as TC8 and TC20 showed strong curative activities with EC50 values of 239.5 µg/mL and 236.2 µg/mL, respectively, which were favorable when compared to ningnanmycin's EC50 of 273.2 µg/mL researchgate.net.

Furthermore, a series of novel 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed and synthesized as potential deubiquitinase (DUB) inhibitors for antiviral applications. These compounds demonstrated very strong to strong in vitro antiviral activities against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM rsc.org.

These findings suggest that while the broader class of phenoxy acetamide and related structures hold promise for antiviral drug development, further research is needed to determine the specific activity of this compound.

Anticancer Activity

The phenoxyphenyl acetamide scaffold and its derivatives have been the subject of several investigations into their potential as anticancer agents. In vitro studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines.

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines using the sulforhodamine B (SRB) assay. The results indicated that compounds with halogen substitutions on the aromatic ring showed favorable anticancer activity nih.govresearchgate.net. One of the notable compounds from this series, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer properties nih.govresearchgate.net.

In another study, novel semi-synthetic phenoxyacetamide derivatives, referred to as compound I and compound II, were screened for their cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines. Both compounds showed more promising activity against the HepG2 cell line. Compound I, in particular, demonstrated significantly increased cytotoxic activity against HepG2 cells compared to the standard drug 5-Fluorouracil (5-FU), with IC50 values of 1.43 µM for compound I and 5.32 µM for 5-FU nih.govmdpi.com. This compound was also found to induce apoptosis in HepG2 cells nih.govnih.gov.

Furthermore, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against the PC3 (prostate carcinoma) cell line. The cytotoxicity of these compounds was evaluated against PC3, MCF-7, and HL-60 (promyelocytic leukemia) cell lines. The results showed that derivatives containing a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety. Two of the most active compounds against the PC3 cell line were a compound with an IC50 of 52 µM and another with an IC50 of 80 µM, compared to the reference drug imatinib (B729) with an IC50 of 40 µM nih.gov.

The following table summarizes the in vitro anticancer activity of some phenoxyphenyl acetamide derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Phenoxyacetamide derivative (Compound I) | HepG2 | 1.43 | nih.govmdpi.com |

| 5-Fluorouracil (Reference) | HepG2 | 5.32 | nih.govmdpi.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 | 80 | nih.gov |

| Imatinib (Reference) | PC3 | 40 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | MCF-7 | 100 | nih.gov |

| Imatinib (Reference) | MCF-7 | 98 | nih.gov |

Analytical Characterization Methodologies for Structural Elucidation

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-amino-N-(4-phenoxyphenyl)acetamide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the connectivity of atoms and the nature of the chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) analysis identifies the different types of protons (hydrogen atoms) in the molecule based on their distinct chemical environments. The spectrum for this compound would be expected to show characteristic signals for the aromatic protons on the two phenyl rings, the protons of the methylene (B1212753) (-CH₂) group, the amine (-NH₂) protons, and the amide (-NH) proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific protons within the molecular structure.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different types of carbon atoms. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the phenyl rings, the methylene carbon, and the carbonyl carbon of the amide group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. For instance, a COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link protons directly to the carbons they are attached to.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogs Note: Actual chemical shifts for the target compound may vary. This table is illustrative based on similar structures.

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.8 | 115 - 160 |

| Amide (NH) Proton | 8.0 - 9.5 | - |

| Methylene (CH₂) Protons | 3.5 - 4.5 | 40 - 50 |

| Amine (NH₂) Protons | 1.5 - 3.0 (often broad) | - |

| Carbonyl (C=O) Carbon | - | 165 - 175 |

Mass Spectrometry (MS, HRMS, ESI-TOF, LC-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the exact elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

Electrospray Ionization Time-of-Flight (ESI-TOF) is a common ionization technique coupled with a time-of-flight mass analyzer. This method is particularly useful for polar molecules like this compound and can provide accurate mass measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures and can be used to identify and quantify this compound in various matrices.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Exact Mass | 242.1055 |

| Molecular Weight | 242.27 |

| Principal Ion [M+H]⁺ (m/z) | 243.1133 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine and amide groups, the C=O bond of the amide, the C-N bonds, and the C-O ether linkage, as well as vibrations associated with the aromatic rings. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3400 - 3250 (typically two bands) |

| Amide (N-H) | Stretching | 3350 - 3180 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide N-H | Bending (Amide II) | 1640 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretching | 1270 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π-π* transitions of the phenyl rings. The wavelength of maximum absorbance (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic rings.

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. iitg.ac.in For this compound, a spot of the compound dissolved in a suitable solvent is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). iitg.ac.in The plate is then developed in a sealed chamber containing a mobile phase (a solvent or a mixture of solvents). youtube.com

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. youtube.com The distance traveled by the compound relative to the distance traveled by the solvent front is known as the Retention Factor (R_f) value. This value is characteristic of the compound in a specific solvent system and can be used for identification purposes. The presence of a single spot on the developed TLC plate (visualized, for example, under UV light or with a staining agent like ninhydrin (B49086) for the amino group) is an indication of the compound's purity. iitg.ac.inyoutube.com

Table 4: Thin Layer Chromatography Parameters for Purity Assessment

| Parameter | Description |

| Stationary Phase | Typically silica gel (polar) |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to achieve optimal separation. |

| Visualization | UV light (254 nm), or staining with reagents such as ninhydrin or iodine vapor. |

| Purity Indication | A single, well-defined spot indicates a high degree of purity. Multiple spots suggest the presence of impurities. |

| Retention Factor (R_f) | Calculated as (distance traveled by the compound) / (distance traveled by the solvent front). This value helps in compound identification under specific conditions. |

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are particularly valuable for assessing the purity of a sample and for the isolation of the compound from reaction mixtures or impurities.

In a typical reverse-phase HPLC or UPLC setup for an acetamide (B32628) derivative, a non-polar stationary phase, such as a C18 column, would be employed. The mobile phase would likely consist of a mixture of polar solvents, such as acetonitrile (B52724) and water, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its chemical structure, this compound would exhibit a specific retention time under defined chromatographic conditions, which serves as a key identifier. The use of smaller particle sizes in UPLC columns (typically ≤ 2 µm) allows for faster analysis times and enhanced resolution compared to traditional HPLC.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Acetamide Compounds

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min (HPLC); 0.3 mL/min (UPLC) |

| Detection | UV-Vis Detector (at a wavelength determined by the compound's chromophore) |

| Injection Volume | 5-20 µL |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Column Chromatography for Purification

For the purification of this compound on a larger scale than analytical HPLC/UPLC allows, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.